molecular formula C15H17N3O3S B12232794 1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

Cat. No.: B12232794
M. Wt: 319.4 g/mol
InChI Key: LGCHLURGTHZGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone is a complex organic compound that features a benzothiazole ring fused with a hexahydropyrrolo[3,4-c]pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and pyrrole compounds. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with specific amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound may also affect cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

    1,2-Benzothiazine-1,1-dioxide: This compound shares the benzothiazole ring structure and exhibits similar chemical properties.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Another related compound with potential biological activities.

Uniqueness: 1-[2-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[2-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C15H17N3O3S/c1-10(19)17-6-11-8-18(9-12(11)7-17)15-13-4-2-3-5-14(13)22(20,21)16-15/h2-5,11-12H,6-9H2,1H3

InChI Key

LGCHLURGTHZGPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CN(CC2C1)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.